molecular formula C3H2BrO3- B1662131 3-Bromopyruvic acid CAS No. 1113-59-3

3-Bromopyruvic acid

Cat. No.: B1662131
CAS No.: 1113-59-3
M. Wt: 165.95 g/mol
InChI Key: PRRZDZJYSJLDBS-UHFFFAOYSA-M
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Description

3-Bromopyruvic acid (3-BP) is a synthetic brominated derivative of pyruvic acid . It is a highly reactive alkylating agent and a potent hexokinase (HK)-II inhibitor with high tumor selectivity . It has been investigated as a metabolic poison and an anticancer agent .


Synthesis Analysis

The synthesis of this compound involves adding a little concentrated sulfuric acid and solvent dichloromethane to pyruvic acid in a reaction flask, then adding bromine dropwise for about 3.5 hours and stirring. A white precipitate is produced, then continue to stir for 1 hour, dilute with cyclohexane and petroleum ether, then cool the reaction mixture to get crystals, filter, wash with petroleum ether and dry to get the finished product of this compound .


Molecular Structure Analysis

The molecular formula of this compound is C3H3BrO3 . It is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is replaced by bromine .


Chemical Reactions Analysis

This compound is known to inhibit several glycolytic and mitochondrial enzymes, leading to ATP depletion and the generation of reactive oxygen species .


Physical and Chemical Properties Analysis

This compound is a colorless solid with a molar mass of 166.958 g·mol−1 . It has a melting point of 79 to 82 °C and is soluble in water .

Mechanism of Action

Target of Action

3-Bromopyruvic acid (3-BP) is a potent anticancer compound that targets key enzymes involved in energy metabolism in cancer cells . The primary targets of 3-BP are glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II (HK II) . These enzymes play crucial roles in glycolysis, a metabolic pathway that is often upregulated in cancer cells .

Mode of Action

3-BP acts as an alkylating agent and an antimetabolite of pyruvate . It inhibits its targets by alkylation, typically at cysteine side-chains, leading to the disruption of disulfide bridges . This inhibition disrupts the normal function of these enzymes, thereby suppressing glycolysis and mitochondrial metabolism .

Biochemical Pathways

The inhibition of GAPDH and HK II by 3-BP disrupts the glycolytic pathway, reducing the production of ATP, a key energy molecule . This disruption of energy production is particularly detrimental to cancer cells, which rely heavily on glycolysis for their energy needs . Additionally, 3-BP has been shown to harm mitochondrial NADH dehydrogenase activity .

Pharmacokinetics

It is known that 3-bp can be delivered into cells via the pyruvate transporter system . Once inside the cell, 3-BP exerts its effects on its target enzymes.

Result of Action

The action of 3-BP leads to a decrease in ATP production, causing energy depletion in cancer cells . This energy depletion can lead to cell death, thereby preventing tumor growth and even eradicating existing tumors . Furthermore, 3-BP has been shown to reduce the proliferation of certain types of cancer cells .

Action Environment

The efficacy of 3-BP can be influenced by environmental factors such as nutrient availability. For instance, starvation has been shown to sensitize certain cancer cells to 3-BP treatment . Additionally, the overexpression of certain proteins, such as proteasome activator (PA) 28, can lead to a partial resistance to the stress provoked by 3-BP .

Safety and Hazards

3-Bromopyruvic acid is classified as a skin corrosive and serious eye damage hazard . It causes severe skin burns and eye damage . It may cause severe and permanent damage to the digestive tract .

Biochemical Analysis

Biochemical Properties

3-Bromopyruvic acid is known to interact with several enzymes, proteins, and other biomolecules. The primary intracellular target of this compound is glyceraldehyde-3-phosphate dehydrogenase, which is highly sensitive to inhibition by this compound . It also inhibits key glycolytic enzymes including hexokinase II , glyceraldehyde 3-phosphate dehydrogenase (GAPDH) , and lactate dehydrogenase (LDH) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It suppresses cancer cell growth by targeting glycolytic and mitochondrial metabolism . It has been shown to decrease proliferation of hepatocellular carcinoma cells and reduce tumor growth in animal studies . It also influences cell function by disrupting glucose metabolism leading to cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is a strong alkylating agent and it irreversibly alkylates the glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), resulting in the disruption of glucose metabolism leading to cell death .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound treatment (50 mg/kg ip. daily, 6 days/week for three weeks) was effective in attenuating tumor growth and causing tumor necrosis in a hepatocellular carcinoma mouse xenograft model .

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it inhibits key enzymes and disrupts glucose metabolism . It also targets mitochondrial metabolism .

Transport and Distribution

This compound is transported into cells via the pyruvate transporter system . Once intracellular, it interacts with various biomolecules to exert its effects

Subcellular Localization

Given its role as a glycolytic inhibitor and its effects on mitochondrial metabolism, it can be inferred that it likely localizes to the cytoplasm and mitochondria where these metabolic processes occur .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Bromopyruvic acid involves the bromination of pyruvic acid using a brominating agent.", "Starting Materials": [ "Pyruvic acid", "Bromine", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Mix pyruvic acid with acetic acid and add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours.", "Quench the reaction with hydrogen peroxide to destroy any excess bromine.", "Extract the product with an organic solvent and purify by recrystallization." ] }

CAS No.

1113-59-3

Molecular Formula

C3H2BrO3-

Molecular Weight

165.95 g/mol

IUPAC Name

3-bromo-2-oxopropanoate

InChI

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1

InChI Key

PRRZDZJYSJLDBS-UHFFFAOYSA-M

SMILES

C(C(=O)C(=O)O)Br

Canonical SMILES

C(C(=O)C(=O)[O-])Br

1113-59-3

Pictograms

Corrosive

Synonyms

3-bromopyruvate
3-bromopyruvic acid
bromopyruvate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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